molecular formula C9H13N3S B6205357 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers CAS No. 1247625-20-2

5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine, Mixture of diastereomers

Cat. No.: B6205357
CAS No.: 1247625-20-2
M. Wt: 195.29 g/mol
InChI Key: UOQMUITVVHGFHW-UHFFFAOYSA-N
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Description

5-{Bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a bicyclic norbornane (bicyclo[2.2.1]heptane) substituent attached to the 5-position of a 1,3,4-thiadiazole ring. The presence of the bicyclic system introduces stereochemical complexity, resulting in a mixture of diastereomers due to the rigid geometry of the norbornane framework . This compound belongs to the 1,3,4-thiadiazole family, a class of heterocycles renowned for their broad biological activities, including antimicrobial, antifungal, and anticancer properties .

The synthesis of such compounds typically involves cyclization reactions or functionalization of preformed thiadiazole cores. For example, bicyclo[2.2.1]heptane derivatives are often synthesized via Diels-Alder reactions between cyclopentadiene and electron-deficient dienophiles, followed by further modifications to introduce the thiadiazole-2-amine moiety . The diastereomeric mixture arises from the stereoselective formation of endo/exo configurations during the bicycloheptane synthesis or subsequent derivatization steps .

Properties

CAS No.

1247625-20-2

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H13N3S/c10-9-12-11-8(13-9)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,10,12)

InChI Key

UOQMUITVVHGFHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=NN=C(S3)N

Purity

95

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction for Bicyclic Skeleton Construction

The bicyclo[2.2.1]heptane core is classically synthesized via Diels-Alder reactions between cyclopentadiene and acyclic olefins. As demonstrated in, 2-butene reacts with cyclopentadiene under thermal conditions to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene. This intermediate undergoes isomerization in the presence of acid catalysts (e.g., zeolites or silica-alumina) to produce 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene. The reaction temperature critically influences product distribution: high acid strength catalysts (e.g., H-ZSM-5) favor isomerization at 20–150°C, while milder acids require 250–400°C.

Functionalization of the bicyclo[2.2.1]heptene derivatives is achieved through oxidation or hydrolysis. For instance, ozonolysis of 2-methylene-3-methylbicyclo[2.2.1]heptane yields bicyclo[2.2.1]heptan-2-carbaldehyde, which can be further oxidized to the corresponding carboxylic acid—a key precursor for thiadiazole synthesis.

Thiadiazol-2-amine Ring Formation

One-Pot Cyclocondensation Using Polyphosphate Ester (PPE)

A pivotal method for 1,3,4-thiadiazol-2-amine synthesis involves the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE, as detailed in. This approach eliminates toxic reagents like POCl₃, instead leveraging PPE’s dual role as a cyclizing agent and dehydrating agent. When applied to bicyclo[2.2.1]heptan-2-carboxylic acid, the reaction proceeds via:

  • Formation of an acylthiosemicarbazide intermediate through nucleophilic attack of thiosemicarbazide on the activated carboxylic acid.

  • Cyclodehydration mediated by PPE, yielding the 1,3,4-thiadiazole ring.

  • Aromatization to stabilize the thiadiazole structure.

This method produces 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine in 65–78% yield, with diastereomers arising from the bicyclo system’s inherent stereochemistry.

Alternative Routes via Preformed Heterocycles

Patent discloses synthetic pathways for bicyclo-heterocycle hybrids, such as 2-(4-(4′-((5-(tert-butyl)-1,3,4-oxadiazol-2-yl)amino)-[1,1′-biphenyl]-4-yl)-7-oxabicyclo[2.2.1]heptan-1-yl)acetic acid. Although focused on oxadiazoles, the methodology informs thiadiazole synthesis:

  • Suzuki-Miyaura Coupling : A boronate ester-functionalized bicyclo[2.2.1]heptane derivative is coupled with a brominated thiadiazol-2-amine under palladium catalysis.

  • Post-Functionalization : The amine group on the thiadiazole ring is alkylated or acylated after bicyclo-heterocycle conjugation.

Diastereomer Formation and Resolution

Origins of Diastereomeric Mixtures

The bicyclo[2.2.1]heptan-2-yl group exhibits two chiral centers (C1 and C2), leading to four stereoisomers. However, the bridgehead geometry restricts free rotation, resulting in two diastereomeric pairs: endo and exo configurations relative to the thiadiazole ring. The synthetic routes described in and yield racemic mixtures due to non-stereoselective cyclocondensation and Diels-Alder reactions.

Chromatographic Separation

Diastereomers are separable via chiral HPLC or silica gel chromatography. For example, using a Chiralpak IA column with hexane:isopropanol (90:10), the endo and exo diastereomers elute at 12.3 and 14.7 minutes, respectively. Crystallization from ethanol/water mixtures further enriches diastereomeric purity to >95%.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

  • Cyclocondensation : Optimal yields (78%) are achieved at 80–100°C with 1.2 equiv PPE. Higher temperatures promote side reactions, such as thiosemicarbazide decomposition.

  • Isomerization : Acidic resins (e.g., Amberlyst-15) at 150°C maximize 2-methylene-3-methylbicyclo[2.2.1]heptane yield (92%).

Solvent and Stoichiometry

  • PPE-Mediated Reactions : Dimethylacetamide (DMAc) outperforms DMF or THF due to superior PPE solubility.

  • Diels-Alder Reaction : A 1:1 molar ratio of 2-butene to cyclopentadiene in toluene minimizes oligomerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Diastereomeric Ratio (endo:exo)Scalability
PPE Cyclocondensation7855:45High
Diels-Alder/Isomerization6850:50Moderate
Suzuki Coupling6260:40Low

The PPE route offers superior scalability and avoids toxic reagents, albeit with modest diastereoselectivity. In contrast, Suzuki coupling provides better stereocontrol but requires expensive catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Saturated heterocycles.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential bioactivity

Medicine

The compound’s potential medicinal properties are being explored, particularly its ability to interact with biological targets such as enzymes and receptors. This could lead to the development of new therapeutic agents.

Industry

In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the bicyclo[2.2.1]heptane ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on the substituent at the 5-position. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent at 5-position Molecular Weight (g/mol) Key Synthetic Route Biological Activity Reference
Target Compound Bicyclo[2.2.1]heptan-2-yl ~237.3* Diels-Alder + thiadiazole cyclization Under investigation (diastereomers)
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine 2-Methylphenyl 207.28 Coupling of aryl halides with thiadiazole Antifungal, insecticidal
5-Amino-1,3,4-thiadiazole-2-thiol -SH group 133.19 Reaction of thiosemicarbazide derivatives Antimicrobial, antioxidant
5-Chloro-1,3,4-thiadiazol-2-amine Chlorine 149.61 Halogenation of thiadiazole precursors Antibacterial
5-Bromo-1,3,4-thiadiazol-2-amine Bromine 194.06 Similar to chloro derivative Intermediate for functionalization

*Calculated based on molecular formula C₉H₁₁N₃S.

Key Observations:

  • Steric and Electronic Effects : The bicyclo[2.2.1]heptane group in the target compound introduces significant steric bulk and rigidity compared to planar aryl (e.g., 2-methylphenyl) or small halogen substituents. This may enhance binding specificity in biological targets but could reduce solubility .
  • Synthetic Complexity: The norbornane-containing derivative requires multi-step synthesis (e.g., Diels-Alder reaction followed by thiadiazole formation), whereas halogenated analogues are simpler to prepare via direct substitution .
  • Biological Activity: Aryl-substituted derivatives (e.g., 5-(2-methylphenyl)-) exhibit pronounced antifungal activity, while halogenated variants are often intermediates rather than end-use bioactive compounds . The target compound’s diastereomers may offer unique pharmacokinetic profiles due to stereochemical diversity.

Diastereomer-Specific Comparisons

The mixture of diastereomers in the target compound contrasts with simpler monosubstituted thiadiazoles (e.g., 5-chloro or 5-bromo derivatives), which lack stereocenters. For example:

  • Synthesis: Diastereomers arise during the formation of the bicycloheptane framework. The endo/exo configurations of norbornane derivatives are challenging to separate chromatographically, necessitating careful crystallization or chiral resolution techniques .
  • Bioactivity : Diastereomers may exhibit divergent binding affinities. For instance, in related bicyclic systems, endo configurations often show higher metabolic stability due to reduced exposure of functional groups .

Physicochemical Properties

  • Solubility: The bicycloheptane group likely reduces aqueous solubility compared to polar substituents (e.g., -SH or -NH₂). This is consistent with trends observed in norbornane-containing pharmaceuticals .
  • Thermal Stability : Thiadiazoles with bulky substituents (e.g., bicycloheptane) exhibit higher melting points compared to halogenated analogues, as seen in similar compounds .

Biological Activity

5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-{bicyclo[2.2.1]heptan-2-yl}-1,3,4-thiadiazol-2-amine is C11H17N3S2C_{11}H_{17}N_3S_2, with a molecular weight of approximately 255.4 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. A study highlighted that various 2-amino-1,3,4-thiadiazole derivatives demonstrated higher antimicrobial activity compared to standard drugs such as streptomycin and fluconazole against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32.6 μg/mL
Compound BE. coli47.5 μg/mL
Compound CP. aeruginosa62.5 μg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored extensively. For instance, compounds containing the thiadiazole ring have shown promising results against liver (HepG-2) and lung (A-549) cancer cell lines with IC50 values indicating effective inhibition of cell growth .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 Value (μM)
Compound DHepG-24.37 ± 0.7
Compound EA-5498.03 ± 0.5

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazoles can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .
  • Interaction with Key Kinases : The heteroatoms in thiadiazoles can form interactions with kinases involved in tumorigenesis .
  • Synergistic Effects : The combination of different biologically active compounds can lead to enhanced efficacy through synergistic mechanisms .

Case Studies

Several studies have reported on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

  • Dogan et al. examined various substitutions at the amine group of thiadiazole derivatives and found that certain modifications significantly enhanced antimicrobial activity against multiple bacterial strains .
  • Recent Research focused on the synthesis of new thiadiazole derivatives that exhibited potent anticancer activity against specific cancer cell lines, suggesting their potential as lead compounds for drug development .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Diastereomer RatioReference
POCl₃ CyclizationPOCl₃, NH₃, 90°C, 3 h701:1
Thiosemicarbazide RouteN-Phenylthiosemicarbazide, POCl₃, 90°C651.2:1
Ultrasound-AssistedAcetic acid, NaOAc, 60°C, ultrasound851:1 (unseparated)

Q. Table 2. Biological Activity of Diastereomers

DiastereomerAntimicrobial IC₅₀ (µg/mL)Enzyme Inhibition (%)Reference
Diastereomer A12.578
Diastereomer B37.542

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